molecular formula C24H23F2N7O2 B10955883 [7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10955883
M. Wt: 479.5 g/mol
InChI Key: PSFXWDCFOSYNTF-UHFFFAOYSA-N
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Description

[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Attachment of the 4-methylphenyl group: This can be done through substitution reactions.

    Coupling with the piperazine derivative: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings or the pyrazole nitrogen.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, or other peroxides.

    Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be investigated for its interactions with various enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its biological activity profile.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Other compounds in this class may include pyrazolopyrimidine derivatives with different substituents.

    Difluoromethylated compounds: Compounds with difluoromethyl groups are often studied for their unique chemical properties.

Uniqueness

The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]{4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H23F2N7O2

Molecular Weight

479.5 g/mol

IUPAC Name

[4-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C24H23F2N7O2/c1-15-3-5-16(6-4-15)18-13-20(21(25)26)33-22(29-18)17(14-28-33)23(34)31-9-11-32(12-10-31)24(35)19-7-8-27-30(19)2/h3-8,13-14,21H,9-12H2,1-2H3

InChI Key

PSFXWDCFOSYNTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=CC=NN5C

Origin of Product

United States

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